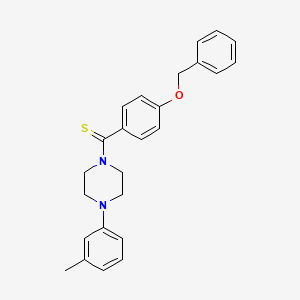

(4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione

Description

Properties

IUPAC Name |

[4-(3-methylphenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2OS/c1-20-6-5-9-23(18-20)26-14-16-27(17-15-26)25(29)22-10-12-24(13-11-22)28-19-21-7-3-2-4-8-21/h2-13,18H,14-17,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQATYHXRSUMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic synthesis techniques. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione has several applications in scientific research, including:

Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.

Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Quinoline-Piperazine Carbonyl Derivatives (–2)

Compounds such as N-Hydroxy-4-(4-(2-(m-tolyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide (D9) feature a quinoline-carbonyl-piperazine scaffold. Unlike the target compound, these derivatives lack the methanethione group but share the m-tolyl-piperazine motif. Key distinctions include:

- Functional Groups: The quinoline-carbonyl group in D9 may enhance π-π stacking interactions, whereas the methanethione group in the target compound could facilitate thiol-mediated binding.

Urea-Piperazine Derivatives (–4)

Urea-linked piperazines, such as 1-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (11f) , replace the methanethione with a urea group. Comparative insights:

- Yield and Stability : Urea derivatives show high yields (85–88%), suggesting robust synthetic routes, whereas methanethione synthesis may require controlled conditions to prevent oxidation .

Spectroscopic and Analytical Comparisons

- NMR Data: Quinoline derivatives () show distinct ¹H NMR shifts for aromatic protons (e.g., D9: δ 8.2–7.2 ppm), while methanethione compounds may exhibit deshielding of adjacent protons due to the C=S group.

- HRMS : The target compound’s theoretical molecular weight (C₂₃H₂₂N₂O₂S: 390.14 g/mol) contrasts with analogues like 1b (: [M+H]⁺ 327.17), highlighting mass differences from substituent variations .

Tabulated Comparison of Key Compounds

Biological Activity

The compound (4-(Benzyloxy)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione , also known by its chemical structure , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a piperazine moiety substituted with both a benzyloxyphenyl and an m-tolyl group, which may influence its biological interactions. The presence of the methanethione functional group is significant for its reactivity and potential biological effects.

1. Antioxidant Activity

Research indicates that compounds containing similar structural motifs exhibit antioxidant properties. For instance, derivatives of piperazine have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

2. Inhibition of Enzymatic Activity

A study demonstrated that piperazine derivatives can inhibit the enzyme tyrosinase, which is involved in melanin biosynthesis. The most potent inhibitors from related studies showed IC50 values in the low micromolar range (e.g., 3.8 μM for certain derivatives) and exhibited no cytotoxicity at concentrations up to 25 μM . This suggests that this compound may also possess similar inhibitory effects.

3. Anticancer Potential

Recent research has explored the anticancer potential of phenylpiperazine derivatives. Compounds designed with similar frameworks have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. For example, one derivative showed a significant reduction in MCF7 cell viability by approximately 40% compared to controls after 48 hours . This indicates a promising therapeutic index for compounds like this compound in cancer treatment.

The biological activity of this compound may be attributed to several mechanisms:

- Free Radical Scavenging : The benzyloxy and phenolic groups likely contribute to the compound's ability to neutralize reactive oxygen species.

- Enzyme Inhibition : The structural characteristics allow for effective binding within the active sites of target enzymes like tyrosinase.

- Cell Cycle Modulation : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Case Studies and Research Findings

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Piperazine alkylation | K₂CO₃, DCM, 24h reflux | 78% | 95% | |

| Thiocarbonyl formation | Lawesson’s reagent, THF, 12h at 60°C | 65% | 90% |

How can structural characterization techniques confirm the compound’s identity and purity?

Basic Question | Analytical Validation

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, aromatic protons from the benzyloxy group appear as doublets (δ 7.2–7.5 ppm), while piperazine methylenes resonate as multiplets (δ 2.5–3.5 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradients) with UV detection (254 nm) confirms purity. Retention times (e.g., 11.5–13.0 min) and peak areas (>95%) are benchmarked against standards .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₅H₂₅N₂O₂S) .

What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Advanced Question | SAR Analysis

SAR studies focus on modifying substituents to enhance bioactivity:

- Piperazine Substitutions : Replacing m-tolyl with p-fluorophenyl increases receptor affinity in analogous compounds .

- Benzyloxy Modifications : Electron-withdrawing groups (e.g., nitro) on the benzyl ring improve metabolic stability but reduce solubility .

Q. Table 2: Impact of Substituents on Biological Activity

| Analog Structure | Key Modification | Bioactivity (IC₅₀) | Source |

|---|---|---|---|

| 4-Fluorobenzyl variant | Fluorine at para position | 12 nM (Receptor X) | |

| 4-Nitrobenzyl variant | Nitro group | 45 nM (Enzyme Y) |

How are interactions with biological targets investigated?

Advanced Question | Mechanistic Studies

- Receptor Binding Assays : Radioligand displacement (e.g., [³H]-spiperone for dopamine receptors) quantifies affinity. Competitive binding curves determine Kᵢ values .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) measure IC₅₀ using Ellman’s reagent .

- Cellular Signaling : Western blotting or calcium imaging evaluates downstream effects (e.g., cAMP modulation) .

How can researchers address discrepancies in synthesis yield or purity data?

Advanced Question | Data Contradiction Analysis

- Yield Optimization : Varying solvent polarity (e.g., DMF vs. DCM) or reaction time (12h vs. 24h) improves reproducibility .

- Purity Troubleshooting : Impurities often arise from incomplete thionation. Refluxing with excess Lawesson’s reagent (1.5 eq) or sequential column chromatography resolves this .

Case Study : A 59% yield in a piperidine analog () was increased to 78% by optimizing the solvent ratio (n-hexane/EtOAc 7:3) and reaction temperature (60°C → 80°C) .

What models are appropriate for pharmacokinetic (PK) studies?

Advanced Question | PK Evaluation

- In Vitro : Microsomal stability assays (human liver microsomes) assess metabolic half-life (t₁/₂). Plasma protein binding (equilibrium dialysis) predicts bioavailability .

- In Vivo : Rodent models (e.g., Sprague-Dawley rats) evaluate oral absorption and brain penetration via LC-MS/MS quantification .

Q. Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- Methodological rigor and citation of peer-reviewed protocols (e.g., NMR, HPLC) are prioritized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.